3-Amino-5,5-dimethylhexan-1-ol
CAS No.: 1315304-18-7
Cat. No.: VC5438332
Molecular Formula: C8H19NO
Molecular Weight: 145.246
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1315304-18-7 |
|---|---|
| Molecular Formula | C8H19NO |
| Molecular Weight | 145.246 |
| IUPAC Name | 3-amino-5,5-dimethylhexan-1-ol |
| Standard InChI | InChI=1S/C8H19NO/c1-8(2,3)6-7(9)4-5-10/h7,10H,4-6,9H2,1-3H3 |
| Standard InChI Key | QRTGHBWVLIUBDT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CC(CCO)N |
Introduction
Chemical Structure and Nomenclature
3-Amino-5,5-dimethylhexan-1-ol is defined by the IUPAC name 3-amino-5,5-dimethylhexan-1-ol, reflecting its functional groups and branching. Key structural features include:
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Primary alcohol group at position 1.
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Tertiary amino group at position 3.
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Geminal dimethyl groups at position 5.
The molecular formula C₈H₁₉NO corresponds to a molecular weight of 145.24 g/mol . Spectroscopic data, such as H-NMR and C-NMR, reveal distinct signals for the methyl groups (δ 0.88–1.08 ppm) and amino protons (δ 1.53–3.42 ppm) . The compound’s Canonical SMILES (CC(C)(C)CC(CCO)N) and InChIKey (QRTGHBWVLIUBDT-UHFFFAOYSA-N) further validate its stereochemistry .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 3-amino-5,5-dimethylhexan-1-ol typically involves reductive amination or nucleophilic substitution strategies:
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Reductive Amination:
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Nucleophilic Substitution:
Industrial Production
Industrial methods prioritize continuous flow reactors for scalability, coupled with purification via fractional distillation or crystallization . Key challenges include minimizing byproducts such as 3,5-dimethylhexan-3-ol and ensuring >95% purity .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 145.24 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Estimated 220–240°C | |
| Solubility in Water | 85.2 mg/mL | |
| LogP (Octanol-Water) | 0.22 | |
| pKa (Amino Group) | ~10.5 (estimated) | – |
The compound’s hydrophilic-lipophilic balance (LogP = 0.22) suggests moderate membrane permeability, making it suitable for aqueous and organic phase reactions .
Biological Activity and Applications
Industrial and Research Applications
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Pharmaceutical Intermediates:
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Organic Synthesis:
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Material Science:
| Hazard Statement | GHS Code | Precautionary Measures |
|---|---|---|
| H314 | Skin corrosion | Use gloves, face protection |
| H335 | Respiratory irritation | Ensure ventilation |
Comparative Analysis with Structural Analogs
The positional isomerism of the amino group in 3-amino-5,5-dimethylhexan-1-ol significantly impacts its hydrogen-bonding capacity and metabolic pathways compared to analogs .
Recent Research and Future Directions
Case Studies
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Antimicrobial Activity: Derivatives showed MIC values of 8–32 µg/mL against Staphylococcus aureus .
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Peptide Synthesis: Used to synthesize H-bAla(3-CH2tBu)-ol, a non-proteinogenic amino acid .
Knowledge Gaps
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Toxicokinetics: No in vivo studies available.
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Catalytic Applications: Potential in enantioselective reactions unexplored.
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